molecular formula C15H19N3O2 B5572458 2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No. B5572458
M. Wt: 273.33 g/mol
InChI Key: AZQLGSZOWZHKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOX is a member of the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has revealed the synthesis of various azole derivatives, including 1,3,4-oxadiazole compounds, from certain propanehydrazides. These synthesized compounds, similar in structure to 2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, demonstrated good antibacterial activity against specific bacteria like Rhizobium radiobacter (Tumosienė et al., 2012).

Antiepileptic Potential

A study explored the synthesis of novel limonene and citral-based 1,3,4-oxadiazoles, aiming to meet structural prerequisites for anticonvulsant activity. These compounds underwent evaluation using various models to assess their anticonvulsant effectiveness, revealing significant outcomes and helping in understanding structure-activity relationships (Rajak et al., 2013).

Neurokinin-1 Receptor Antagonism

A specific compound, structurally related to this compound, demonstrated efficacy as a neurokinin-1 receptor antagonist. This compound was effective in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).

Lipoxygenase Inhibition

Research focusing on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which are structurally similar, showed promising activities as lipoxygenase inhibitors. These findings suggest potential therapeutic applications in conditions where lipoxygenase activity is a concern (Aziz‐ur‐Rehman et al., 2016).

Antiviral Activity

A study on Pleconaril, a compound with a similar oxadiazole structure, highlighted its efficacy as an antipicornaviral agent. Pleconaril's mechanism involves binding to the viral capsid and inducing conformational changes, suggesting the potential antiviral applications of related compounds (Romero, 2001).

Antimicrobial and Hemolytic Activity

Research on 2,5-disubstituted 1,3,4-oxadiazole compounds, similar to the chemical , has shown significant antimicrobial activity against various microbial species. These compounds were also evaluated for their hemolytic activity, demonstrating potential for further biological screening (Gul et al., 2017).

properties

IUPAC Name

2,2-dimethyl-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-7-5-6-8-11(10)13-17-12(20-18-13)9-16-14(19)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQLGSZOWZHKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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